molecular formula C24H19ClFN3O2 B2443938 N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide CAS No. 951547-86-7

N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide

Cat. No.: B2443938
CAS No.: 951547-86-7
M. Wt: 435.88
InChI Key: BHWBYEQYSHHKFG-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a synthetic compound that belongs to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Benzodiazepine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminobenzophenone derivative, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Potential therapeutic applications in treating neurological disorders.

    Industry: Use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide likely involves interaction with specific molecular targets such as GABA receptors in the central nervous system. This interaction can modulate neurotransmitter release and neuronal excitability, leading to its psychoactive effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-(4-fluorophenyl)-2-oxo-3H-1,5-benzodiazepin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O2/c25-19-6-2-1-5-17(19)14-27-23(30)15-29-22-8-4-3-7-20(22)28-21(13-24(29)31)16-9-11-18(26)12-10-16/h1-12H,13-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWBYEQYSHHKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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